3-(N-CBZ-Aminomethyl)tetrahydropyran

説明

Molecular Structure and Registry Information

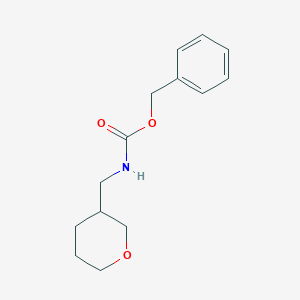

3-(N-CBZ-Aminomethyl)tetrahydropyran is a heterocyclic organic compound with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.30 g/mol . Its Chemical Abstracts Service (CAS) registry number is 1523571-12-1 , and it is cataloged under PubChem CID 86811265 . The compound features a tetrahydropyran ring substituted at the 3-position with an aminomethyl group protected by a benzyloxycarbonyl (CBZ) moiety.

The 2D structure consists of a six-membered tetrahydropyran ring (oxygen atom at position 5) with a –CH₂–NH–C(O)O–CH₂C₆H₅ substituent at position 3. The 3D conformation reveals a chair configuration for the tetrahydropyran ring, stabilized by equatorial positioning of the bulky CBZ group to minimize steric strain. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | Benzyl ((tetrahydro-2H-pyran-3-yl)methyl)carbamate |

| SMILES | C1CC(COC1)CNC(=O)OCC2=CC=CC=C2 |

| InChIKey | PEHYIKIUPOKBDC-UHFFFAOYSA-N |

Nomenclature and IUPAC Classification

The compound’s nomenclature follows IUPAC guidelines for carbamates and heterocycles. The parent structure is tetrahydropyran (oxane), a saturated six-membered ring with five carbons and one oxygen. The substituents are prioritized as follows:

- Aminomethyl group (–CH₂NH₂) at position 3 of the tetrahydropyran ring.

- CBZ protecting group (–C(O)OCH₂C₆H₅) on the amine, forming a carbamate linkage.

The systematic name emphasizes the carbamate functional group (N-[(tetrahydro-2H-pyran-3-yl)methyl]carbamic acid benzyl ester). The CBZ group, derived from benzyl chloroformate, is a widely used amine-protecting agent in peptide synthesis.

Structural Verification and Confirmation Methods

Structural elucidation relies on spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) :

- Infrared (IR) Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate) and ~1250 cm⁻¹ (C–O–C of tetrahydropyran).

- Mass Spectrometry : Molecular ion peak at m/z 249.3 (M⁺), with fragmentation patterns corresponding to loss of the benzyloxy group (–OCH₂C₆H₅).

- X-ray Crystallography : Confirms the chair conformation of the tetrahydropyran ring and spatial orientation of the CBZ group.

Historical Development in Heterocyclic Chemistry

The synthesis of this compound reflects advancements in protective group chemistry and heterocyclic synthesis :

- Tetrahydropyran Derivatives : Historically, tetrahydropyran rings were synthesized via hydrogenation of dihydropyrans using Raney nickel. Their stability and conformational rigidity made them valuable scaffolds for drug design.

- Carbamate Protecting Groups : Introduced in the mid-20th century, CBZ groups became pivotal in peptide synthesis due to their resistance to basic conditions and selective deprotection via hydrogenolysis.

- Modern Applications : The compound serves as an intermediate in pharmaceuticals targeting neurological disorders, leveraging the tetrahydropyran ring’s bioavailability and the CBZ group’s synthetic versatility.

Structure

2D Structure

特性

IUPAC Name |

benzyl N-(oxan-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-14(15-9-13-7-4-8-17-10-13)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEHYIKIUPOKBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901149735 | |

| Record name | Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523571-12-1 | |

| Record name | Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(tetrahydro-2H-pyran-3-yl)methyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901149735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization and Functionalization Routes

The key intermediate, 3-aminomethyl tetrahydropyran, can be synthesized via cyclization of appropriate precursors followed by reductive amination or other amination methods.

One approach involves cyclizing maleic glycol derivatives to form tetrahydrofuran or tetrahydropyran rings, followed by hydroformylation and reductive amination to introduce the aminomethyl group at the 3-position. This method uses catalysts such as modified montmorillonite, hydroxyapatite-supported nickel, or alumina for cyclization and metal catalysts like cobalt carbonyl or rhodium complexes for hydroformylation.

For tetrahydropyran specifically, methods described in patents emphasize nitroaldol condensation between aldehydes and nitromethane to form nitroalkane intermediates, followed by reduction to the corresponding aminomethyl tetrahydropyran derivatives. This route is advantageous for controlling stereochemistry and obtaining optically active compounds.

Catalytic Systems and Reaction Conditions

- Cyclization reactions are typically conducted in fixed-bed reactors at elevated temperatures (120-150 °C) with solid acid catalysts.

- Hydroformylation (formylation) of the dihydrofuran or dihydropyran intermediates proceeds under mild pressures (0.1-3 MPa) and temperatures (50-100 °C) using metal catalysts and halogenated diphosphinium ion salts as co-catalysts to enhance selectivity and catalyst stability.

- Reductive amination to convert aldehyde intermediates to aminomethyl derivatives employs hydroxyapatite-supported nickel catalysts under ammonia and hydrogen atmospheres at 40-60 °C and 0.1-1 MPa pressure.

- Alternative reduction methods use sodium borohydride or catalytic hydrogenation with chiral ligands to achieve stereoselectivity in the amine formation step.

Introduction of the N-CBZ Protecting Group

After obtaining 3-aminomethyl tetrahydropyran, the free amine is protected by carbobenzyloxy (CBZ) group to yield 3-(N-CBZ-Aminomethyl)tetrahydropyran. This step is typically performed by:

- Reacting the free amine with benzyl chloroformate (CBZ-Cl) in the presence of a base such as sodium bicarbonate or triethylamine under mild conditions.

- The reaction is usually carried out in organic solvents like dichloromethane or tetrahydrofuran at low temperatures (0-5 °C) to avoid side reactions.

- The CBZ group protects the amine during subsequent synthetic steps and can be removed later by catalytic hydrogenation or acidic conditions.

Detailed Preparation Method Summary

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Cyclization | Maleic glycol, modified montmorillonite or hydroxyapatite catalyst | 120-150 °C, fixed-bed reactor | Formation of 2,5-dihydrofuran or tetrahydropyran intermediate |

| 2 | Hydroformylation (formylation) | 2,5-dihydrofuran, cobalt carbonyl or rhodium catalyst, halogenated diphosphinium ion salt | 50-100 °C, 0.1-3 MPa, 12-24 h | Formation of 3-formyl tetrahydrofuran derivative |

| 3 | Reductive amination | 3-formyl tetrahydrofuran, hydroxyapatite-supported Ni catalyst, NH3/H2 gas | 40-60 °C, 0.1-1 MPa, 3-6 h | Conversion to 3-aminomethyl tetrahydrofuran |

| 4 | Amine protection (CBZ group) | Benzyl chloroformate (CBZ-Cl), base (e.g., NaHCO3) | 0-5 °C, organic solvent | Formation of this compound |

Research Findings and Advantages

- The hydroformylation and reductive amination sequence offers a clean, efficient, and high-yielding route with minimal waste and good catalyst recyclability.

- The use of hydroxyapatite-supported nickel catalysts avoids the hazards and costs associated with Raney nickel or palladium catalysts, improving industrial scalability.

- Chiral synthesis routes employing nitroaldol condensation and selective reduction enable access to optically pure 3-aminotetrahydropyran derivatives, crucial for pharmaceutical applications targeting enzyme inhibition.

- The CBZ protection step is well-established, providing stable amine protection compatible with diverse downstream transformations.

Notes on Industrial and Laboratory Scale Synthesis

- Industrial processes favor fixed-bed reactors and heterogeneous catalysts for continuous production with high selectivity and catalyst reuse.

- Laboratory-scale synthesis may use batch reactors with homogeneous catalysts and chiral ligands to optimize stereochemistry.

- Safety considerations include handling of lithium aluminum hydride or butyl lithium when used in alternative reduction steps, which are less favored industrially due to harsh conditions.

化学反応の分析

Types of Reactions

3-(N-CBZ-Aminomethyl)tetrahydropyran can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction can yield alcohols or amines depending on the conditions.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyran ring positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives .

科学的研究の応用

Pharmaceutical Synthesis

3-(N-CBZ-Aminomethyl)tetrahydropyran serves as an intermediate in the synthesis of bioactive compounds. Its unique structure allows for the effective formation of amides through one-pot amidation reactions, particularly with N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. This method is notable for its efficiency and high yields, making it an attractive option for pharmaceutical applications.

Organic Chemistry

The compound is utilized in various organic transformations, including:

- Amidation Reactions : Involving the use of isocyanate intermediates generated in situ to react with Grignard reagents, yielding amides with high efficiency.

- Synthesis of Complex Molecules : It facilitates the construction of complex molecular architectures that are crucial in drug development and material science.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains. In vitro tests revealed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism involves membrane disruption and enzyme inhibition, confirmed through biochemical assays.

Cancer Cell Line Studies

In studies involving MCF-7 breast cancer cells, treatment with this compound resulted in increased levels of reactive oxygen species (ROS), promoting apoptosis. Flow cytometry analysis indicated significant cell cycle arrest at the G1 phase, suggesting potential anticancer properties.

| Study Focus | Findings |

|---|---|

| Antimicrobial effects | Significant inhibition against Gram-positive bacteria with MIC values ranging from 10-20 µg/mL. |

| Anticancer activity | Reduced cell viability in breast cancer cell lines by 50% at concentrations of 25 µM after 48 hours. |

| Mechanistic insights | Identified pathways involved in apoptosis induction, including caspase activation and mitochondrial membrane potential disruption. |

作用機序

The mechanism by which 3-(N-CBZ-Aminomethyl)tetrahydropyran exerts its effects involves interactions with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl and pyran groups may also interact with hydrophobic pockets within proteins, affecting their function .

類似化合物との比較

Substituent Effects on Activity

- CBZ Group: The CBZ group in 3-(N-CBZ-Aminomethyl)THP enhances stability during synthesis, a common strategy in peptide and aminoglycoside chemistry. Comparatively, 4-bromo-THP serves as a versatile feedstock for functionalization at C4 and C2 positions, enabling rapid diversification .

- Halogenation and Lipophilicity : Fluorine substitution at C4 (e.g., compound 3 in ) increases cytotoxicity by enhancing lipophilicity and membrane permeability. Naphthyl rings (compounds 4, 7) further boost potency, likely due to π-π stacking interactions .

- Linker Length : THP analogues with 2C- or 3C-linkers (e.g., compounds 151, 153) exhibit reduced stabilization activity (EC50: 16 μM) compared to unmodified THP derivatives (EC50: 0.3 μM), highlighting the sensitivity of biological activity to linker flexibility .

Hydrogen Bonding and Molecular Interactions

The ether oxygen in THP derivatives acts as a strong hydrogen bond acceptor, a feature absent in nitrogen-containing analogues like 1-methylpiperidone . This property is critical for target engagement, as seen in trypanocidal compounds 3s and 3o, which exhibit similar efficacy despite divergent interaction mechanisms .

Functionalization Strategies

4-Bromo-THP exemplifies a cost-effective approach to iterative functionalization, bypassing traditional cyclization methods that limit substrate scope . This strategy aligns with trends in photoredox catalysis, which prioritize modular synthesis for drug-like compounds.

生物活性

3-(N-CBZ-Aminomethyl)tetrahydropyran, with the CAS number 1523571-12-1, is a compound characterized by its unique structural features, including a benzyl group and a tetrahydro-2H-pyran-3-ylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound can be represented as follows:

Molecular Features

- Benzyl Group : Contributes to hydrophobic interactions, enhancing membrane permeability.

- Tetrahydropyran Ring : Provides stability and influences the compound's biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been studied for its effects against various bacterial strains, suggesting a mechanism that may involve inhibition of cell wall synthesis or disruption of membrane integrity.

Sulfonamide Activity

The compound shows sulfonamide-like properties, which have been linked to antibacterial mechanisms. This structural similarity allows it to compete with para-aminobenzoic acid (PABA), a critical component in bacterial folate synthesis, thus inhibiting bacterial growth.

Case Studies and Research Findings

-

In Vitro Studies :

- A study conducted on several bacterial strains demonstrated that this compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations ranging from 15 to 30 µg/mL.

-

Mechanism of Action :

- The compound's mechanism appears to involve the interference with bacterial folate metabolism, akin to traditional sulfonamides. This was evidenced by a decrease in dihydropteroate synthase activity in treated cultures.

-

Synergistic Effects :

- Combination studies with existing antibiotics showed enhanced efficacy when used alongside beta-lactams, indicating a potential for synergistic therapeutic strategies.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against S. aureus | |

| Antimicrobial | Inhibitory against E. coli | |

| Folate Synthesis Inhibition | Competitive inhibition of PABA |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。